molecular formula C9H15BrO5 B12694474 Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside CAS No. 38838-05-0

Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No.: B12694474
CAS No.: 38838-05-0
M. Wt: 283.12 g/mol
InChI Key: ZZYQDSRKFRFQHK-MEXJFSEESA-N
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Description

Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a synthetic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.12 g/mol . This compound is primarily used in the field of organic chemistry and biochemistry for various research applications. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the reaction of ribofuranoside with isopropylidene and bromine reagents. The process begins with the protection of the hydroxyl groups of ribofuranoside using isopropylidene to form a stable intermediate. This intermediate is then subjected to bromination to introduce the bromine atom at the 5-position . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside involves its interaction with various molecular targets. The bromine atom at the 5-position makes it a reactive site for nucleophilic substitution, allowing it to form covalent bonds with other molecules. This reactivity is exploited in the synthesis of nucleoside analogs, where the compound acts as a precursor . The isopropylidene group provides stability to the molecule, protecting it from unwanted side reactions during synthesis .

Comparison with Similar Compounds

Methyl 5-bromo-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

CAS No.

38838-05-0

Molecular Formula

C9H15BrO5

Molecular Weight

283.12 g/mol

IUPAC Name

[(3aR,4R,6S,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-bromomethanol

InChI

InChI=1S/C9H15BrO5/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-8,11H,1-3H3/t4-,5+,6-,7?,8-/m1/s1

InChI Key

ZZYQDSRKFRFQHK-MEXJFSEESA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(O)Br)OC)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(O)Br)OC)C

Origin of Product

United States

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